11-bromo-N-(1,3-thiazol-2-yl)undecanamide
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Overview
Description
11-Bromo-N-(1,3-thiazol-2-yl)undecanamide is an organic compound characterized by the presence of a bromine atom, a thiazole ring, and an undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-bromo-N-(1,3-thiazol-2-yl)undecanamide typically involves the following steps:
Formation of 11-bromo-1-undecanol: This can be achieved by the bromination of undecanol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane.
Conversion to 11-bromo-1-undecanoic acid: The alcohol group in 11-bromo-1-undecanol is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Amidation Reaction: The 11-bromo-1-undecanoic acid is then reacted with 2-aminothiazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced thiazole derivatives.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: The thiazole ring can coordinate with metal ions, forming complexes with potential catalytic or electronic applications.
Biology and Medicine:
Antimicrobial Agents: Compounds containing thiazole rings are known for their antimicrobial properties, and this compound may exhibit similar activity.
Drug Development: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry:
Material Science: Used in the synthesis of polymers or materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which 11-bromo-N-(1,3-thiazol-2-yl)undecanamide exerts its effects depends on its application:
Antimicrobial Activity: The thiazole ring can interact with microbial enzymes or cell membranes, disrupting their function and leading to cell death.
Coordination Chemistry: The thiazole ring can donate electrons to metal ions, forming stable complexes that can catalyze various chemical reactions.
Comparison with Similar Compounds
11-Bromo-1-undecanol: Shares the bromine and undecane chain but lacks the thiazole ring.
N-(1,3-thiazol-2-yl)undecanamide: Similar structure but without the bromine atom.
Uniqueness:
11-Bromo-N-(1,3-thiazol-2-yl)undecanamide: combines the reactivity of the bromine atom with the biological activity of the thiazole ring, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C14H23BrN2OS |
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Molecular Weight |
347.32 g/mol |
IUPAC Name |
11-bromo-N-(1,3-thiazol-2-yl)undecanamide |
InChI |
InChI=1S/C14H23BrN2OS/c15-10-8-6-4-2-1-3-5-7-9-13(18)17-14-16-11-12-19-14/h11-12H,1-10H2,(H,16,17,18) |
InChI Key |
SJHIDVFLJYCLTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CCCCCCCCCCBr |
Origin of Product |
United States |
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